Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, difluoromethyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate: Lacks the difluoromethyl group, which can affect its chemical properties and applications.
Methyl 6-bromo-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Substitution of chlorine with bromine can lead to different reactivity and biological activity.
Uniqueness
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical stability, reactivity, and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-chloro-1-(difluoromethyl)-6-oxopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c1-15-7(14)4-2-5(9)12(8(10)11)6(13)3-4/h2-3,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPYJDGLGGFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=C1)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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